Crystal Structure, Stereochemistry, and Synthesis of[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol
Crystal Structure, Stereochemistry, and Synthesis of[(1S,2S)-2-(Trifluoromethyl)cyclopropyl]methanol
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into alicyclic scaffolds has revolutionized modern drug discovery. Among these privileged motifs, the [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol (PubChem CID: 52420866)[1] architecture serves as a critical chiral building block. Functioning as a metabolically stable, lipophilic bioisostere for tert-butyl and isopropyl groups, the trifluoromethylcyclopropyl moiety dramatically improves pharmacokinetic profiles by blocking cytochrome P450-mediated oxidation[2].
This whitepaper provides a comprehensive analysis of the stereochemical architecture, crystallographic properties, and stereoselective synthetic methodologies for [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol, offering self-validating protocols for researchers seeking to integrate this motif into novel active pharmaceutical ingredients (APIs).
Stereochemical Architecture and Conformational Dynamics
The (1S,2S) Absolute Configuration
The compound possesses two contiguous stereocenters on a highly strained three-membered ring. The (1S,2S) designation dictates a trans-relationship between the electron-withdrawing trifluoromethyl (–CF₃) group and the hydrogen-bonding hydroxymethyl (–CH₂OH) group[1]. This trans-configuration is thermodynamically favored as it minimizes steric clashes between the bulky –CF₃ cone angle and the adjacent substituents.
The Trans-Fluorine Effect and Janus-like Polarity
Fluorinated cyclopropanes exhibit unique electronic properties driven by the highly polar C–F bonds. Quantum-chemical analyses reveal that the introduction of a –CF₃ group alters the electron density of the cyclopropane's Walsh orbitals[3]. The molecule exhibits a "Janus-like" polarity, where the electrostatic potential maps show distinct positive and negative faces[4]. This polarity facilitates unique stacking interactions and electrostatic hydrogen bonding within protein binding pockets, making the (1S,2S)-stereoisomer highly valuable for target-directed drug design[4].
Fig 1: Stereochemical logic and dipole vector addition in the (1S,2S)-cyclopropane core.
Crystal Structure Insights
Because[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol is a low-molecular-weight alcohol with a boiling point of approximately 102 °C[5], the free compound exists as a liquid at standard temperature and pressure. Therefore, direct X-ray crystallographic analysis of the free alcohol is impossible without specialized cryo-crystallography.
Causality in Structural Determination: To obtain high-resolution crystal structures, researchers must derivatize the primary alcohol into a crystalline solid (e.g., a 3,5-dinitrobenzoate or 4-bromobenzoate ester) or co-crystallize it within a larger API complex[6].
When incorporated into crystalline lattices, the trans-2-(trifluoromethyl)cyclopropyl moiety typically exhibits the following geometric parameters (derived from analogous solid-state XRD data):
Table 1: Typical Crystallographic Parameters for trans-CF₃-Cyclopropanes
| Structural Parameter | Average Value (Å / °) | Mechanistic Implication |
| C1–C2 Bond Length | 1.52 - 1.54 Å | Slight elongation due to –CF₃ electron withdrawal. |
| C2–CF₃ Bond Length | 1.49 - 1.51 Å | Shortened relative to standard alkanes (sp²-like character). |
| C1-C2-C3 Internal Angle | ~60.5° | High ring strain; susceptible to reductive opening if mishandled. |
| Torsion Angle (CF₃ to CH₂OH) | ~145° - 155° | Trans-geometry minimizes steric repulsion. |
Stereoselective Synthesis Pathways
Synthesizing enantiopure fluorinated cyclopropanes is notoriously challenging due to the volatility of fluorinated precursors and the difficulty of controlling absolute stereochemistry. Two primary pathways are utilized in modern process chemistry:
Biocatalytic Asymmetric Cyclopropanation
Recent advancements utilize engineered myoglobin-based catalysts to achieve highly stereoselective carbene transfer[7][8]. By reacting trifluoromethyl-substituted alkenes with diazo compounds in the presence of Mb variants (e.g., Mb(H64A,V68G,L69V)), researchers can achieve up to 99:1 diastereomeric ratio (d.r.) and >99% enantiomeric excess (e.e.)[7].
Chemocatalytic Synthesis & Controlled Reduction
A more traditional, scalable approach involves the transition-metal-catalyzed cyclopropanation of a trifluorocrotonate ester, followed by the reduction of the ester to the target methanol.
Fig 2: Synthetic workflow from alkene precursor to the chiral methanol product.
Experimental Protocols
Protocol: Reduction of trans-(2-Trifluoromethyl)cyclopropanecarboxylic Acid to Methanol
Scientific Rationale (Causality): The reduction of fluorinated cyclopropanecarboxylic acids or esters using Lithium Aluminum Hydride (LiAlH₄) is fraught with the risk of reductive ring-opening. The highly electron-withdrawing –CF₃ group activates the strained cyclopropane ring toward nucleophilic attack. To prevent this, an inverse addition technique must be employed. By adding the reducing agent to the substrate (or carefully controlling stoichiometry at low temperatures), the local concentration of hydride remains low, preventing over-reduction[9].
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an addition funnel.
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Substrate Solution: Dissolve 10.0 mmol of enantiopure (1S,2S)-2-(trifluoromethyl)cyclopropanecarboxylic acid (or its methyl ester) in 30 mL of anhydrous diethyl ether. Chill the solution to 0 °C using an ice-water bath.
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Inverse Addition: Prepare a solution of LiAlH₄ (1.1 equivalents, 11.0 mmol) in 20 mL of anhydrous diethyl ether (approx. 1 M). Transfer this solution to the addition funnel.
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Reaction: Add the LiAlH₄ solution dropwise to the vigorously stirred substrate solution over 45 minutes, strictly maintaining the internal temperature below 5 °C. Note: This inverse addition prevents the ring-opening side reactions commonly observed with fluorinated cyclopropanes[9].
-
Quenching: After 2 hours of stirring at 0 °C, carefully quench the reaction using the Fieser method: add sequentially 0.4 mL water, 0.4 mL 15% NaOH (aq), and 1.2 mL water.
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Isolation: Filter the resulting granular aluminum salts through a pad of Celite. Wash the filter cake with additional diethyl ether (3 × 20 mL).
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Purification: Concentrate the filtrate under reduced pressure (carefully, as the product is somewhat volatile). Purify via vacuum distillation or silica gel chromatography to yield [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol as a clear liquid.
Protocol: Derivatization for X-Ray Crystallography
To confirm the (1S,2S) absolute stereochemistry via XRD, the liquid methanol must be converted to a solid derivative.
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Dissolve 1.0 mmol of [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol in 5 mL of anhydrous dichloromethane (DCM).
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Add 1.2 mmol of 4-bromobenzoyl chloride, followed by 1.5 mmol of triethylamine and a catalytic amount (0.1 mmol) of 4-dimethylaminopyridine (DMAP).
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Stir at room temperature for 4 hours.
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Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
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Crystallization: Dissolve the crude ester in a minimum amount of hot heptane/ethyl acetate (9:1). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 48 hours to grow single crystals suitable for X-ray diffraction.
Physicochemical Data Summary
Table 2: Quantitative Data for[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol
| Property | Value | Source / Computation |
| Molecular Formula | C₅H₇F₃O | PubChem[1] |
| Molecular Weight | 140.10 g/mol | PubChem[10] |
| Boiling Point | ~102.0 °C | ChemicalBook[5] |
| XLogP3 | 1.3 | Computed[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed[1] |
| Stereochemistry | (1S, 2S) - Trans | IUPAC / InChI[1] |
References
-
PubChem Compound Summary for CID 52420866, [(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol Source: National Center for Biotechnology Information (NIH) URL:[Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition (via NIH/CDN) URL:[Link]
-
trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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(2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues Source: Beilstein Journal of Organic Chemistry URL:[Link]
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- 9. BJOC - (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues [beilstein-journals.org]
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